molecular formula C20H23N3O5S B1602098 benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid CAS No. 24593-59-7

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid

Cat. No.: B1602098
CAS No.: 24593-59-7
M. Wt: 417.5 g/mol
InChI Key: XZMGDCOCXDLCJG-YDALLXLXSA-N
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Properties

CAS No.

24593-59-7

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1

InChI Key

XZMGDCOCXDLCJG-YDALLXLXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N

Other CAS No.

24593-59-7

sequence

H

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine benzyl ester (bistosylate) can be synthesized through a series of chemical reactions involving L-Histidine and benzyl alcohol. The process typically involves esterification, where L-Histidine reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ester is then purified and converted to its bistosylate form by reacting with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of L-Histidine benzyl ester (bistosylate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Histidine benzyl ester (bistosylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Histidine benzyl ester (bistosylate) involves its interaction with HutP, an RNA-binding protein. The compound is believed to activate HutP, which in turn regulates the expression of certain genes. This activation is thought to occur through binding to specific sites on the HutP protein, leading to conformational changes that enhance its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group may confer distinct chemical properties and reactivity compared to other esters of L-Histidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid

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